molecular formula C19H25N3O3 B6921859 N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-6-(N-methylanilino)pyridine-3-carboxamide

N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-6-(N-methylanilino)pyridine-3-carboxamide

Cat. No.: B6921859
M. Wt: 343.4 g/mol
InChI Key: ZCDNKCYDEVAZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-6-(N-methylanilino)pyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a complex structure that includes a pyridine ring, a carboxamide group, and several functional groups that contribute to its reactivity and potential biological activity.

Properties

IUPAC Name

N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-6-(N-methylanilino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-19(11-12-23,14-25-3)21-18(24)15-9-10-17(20-13-15)22(2)16-7-5-4-6-8-16/h4-10,13,23H,11-12,14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDNKCYDEVAZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(COC)NC(=O)C1=CN=C(C=C1)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-6-(N-methylanilino)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 3-cyanopyridine, which undergoes functionalization to introduce the carboxamide group at the 3-position.

    Introduction of the N-methylanilino Group: This step involves the nucleophilic substitution of an appropriate aniline derivative, such as N-methylaniline, onto the pyridine ring.

    Attachment of the Hydroxy and Methoxy Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-6-(N-methylanilino)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone.

    Reduction: Conversion of the carboxamide to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a pharmacologically active agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development studies.

Medicine

In medicinal chemistry, N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-6-(N-methylanilino)pyridine-3-carboxamide could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, depending on its interaction with biological pathways.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-6-(N-methylanilino)pyridine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function in biological systems.

    Pathway Modulation: Affecting signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-6-anilinopyridine-3-carboxamide: Similar structure but lacks the N-methyl group on the aniline.

    N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-6-(N-ethylanilino)pyridine-3-carboxamide: Similar structure with an ethyl group instead of a methyl group on the aniline.

Uniqueness

N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-6-(N-methylanilino)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.